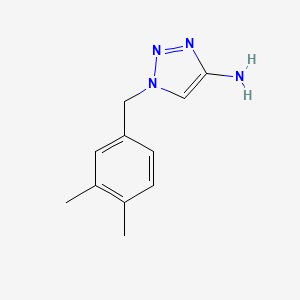

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine

Description

1-(3,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylbenzyl group and at the 4-position with an amine. This scaffold is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for constructing 1,2,3-triazoles due to its regioselectivity and efficiency .

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C11H14N4/c1-8-3-4-10(5-9(8)2)6-15-7-11(12)13-14-15/h3-5,7H,6,12H2,1-2H3 |

InChI Key |

QIXYTXCEFNWXFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C=C(N=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dimethylbenzyl Azide

The preparation begins with the synthesis of 3,4-dimethylbenzyl azide, the key azide component. This is achieved through nucleophilic substitution of 3,4-dimethylbenzyl bromide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature for 12–24 hours, yielding the azide in high purity (>90%) after aqueous workup.

$$

\text{3,4-Dimethylbenzyl bromide} + \text{NaN}_3 \xrightarrow{\text{DMF, 25°C}} \text{3,4-Dimethylbenzyl azide} + \text{NaBr}

$$

Preparation of Propargylamine

Propargylamine (HC≡C–CH₂–NH₂), the alkyne precursor, is either commercially sourced or synthesized via the reaction of propargyl chloride with aqueous ammonia. The amine group remains unprotected during the CuAAC reaction, enabling direct incorporation into the triazole core.

CuAAC Reaction Conditions

The cycloaddition is performed by combining equimolar amounts of 3,4-dimethylbenzyl azide and propargylamine in a tert-butanol/water (1:1) solvent system. Copper sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate are added as the catalytic system, with the latter serving to reduce Cu(II) to active Cu(I). The reaction mixture is stirred at 50–60°C for 6–12 hours, achieving near-quantitative conversion.

$$

\text{3,4-Dimethylbenzyl azide} + \text{Propargylamine} \xrightarrow{\text{CuSO₄, Na ascorbate}} \text{this compound}

$$

Table 1: Optimization Parameters for CuAAC Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5 mol% CuSO₄ | <70% → >90% conversion |

| Temperature | 60°C | Accelerates kinetics, reduces time |

| Solvent System | t-BuOH/H₂O (1:1) | Enhances solubility of reactants |

| Reaction Time | 8 hours | Balances completion vs. side rxns |

Alternative Synthetic Strategies and Modifications

While CuAAC dominates the literature, alternative approaches have been explored to address specific challenges such as scalability or functional group compatibility.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC offers access to 1,5-disubstituted triazoles, which are regioisomers of CuAAC products. However, this method is less relevant for synthesizing the 1,4-disubstituted target compound and introduces complexities in catalyst removal.

Post-Functionalization of Preformed Triazole Cores

In cases where direct CuAAC is hindered by steric or electronic factors, post-synthetic modification of a preassembled triazole scaffold may be employed. For example, 1-(3,4-dimethylbenzyl)-1H-1,2,3-triazole can be nitrated at the 4-position, followed by reduction to the amine using hydrogenation catalysts (e.g., Pd/C or Raney Ni). This two-step approach avoids competing side reactions during cycloaddition but requires additional purification steps.

Structural Characterization and Quality Control

Confirming the identity and purity of this compound necessitates a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula (C₁₁H₁₄N₄) with a calculated exact mass of 202.1218 g/mol. Observed [M+H]⁺ peaks must align within 5 ppm error.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the 1,4-regioisomer. The triazole ring exhibits planar geometry, with bond lengths of 1.31–1.34 Å for N–N and 1.37–1.40 Å for C–N, consistent with aromatic character.

Challenges and Mitigation Strategies

Copper Residue in Final Product

Residual copper (≤50 ppm) may persist after standard workup. Chelating agents (e.g., EDTA) or silica gel chromatography effectively reduce metal content to pharmacologically acceptable levels (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for 1H-1,2,3-Triazol-4-amine Derivatives

*Calculated based on molecular formula C₁₁H₁₄N₄.

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dimethylbenzyl group in the target compound increases lipophilicity compared to simple benzyl (e.g., 1-benzyl analog ) or 4-methylbenzyl derivatives . This may enhance blood-brain barrier penetration but could reduce aqueous solubility.

Synthetic Yields and Purity :

- Carboxamide derivatives like Z995908944 achieve higher purity (>99%) and moderate yields (50%) due to optimized protocols involving microwave-assisted synthesis and HPLC purification .

- Triazole amines with bulky substituents (e.g., S1) show lower yields (60%), likely due to steric hindrance during cycloaddition .

Functional Group Modifications :

Spectroscopic and Analytical Comparisons

NMR Spectroscopy :

- The ¹H-NMR of 1-benzyl-1H-1,2,3-triazol-4-amine shows a singlet for the triazole proton at δ 7.95 ppm, whereas dimethylbenzyl analogs (e.g., 10h in ) exhibit upfield shifts (δ 7.74–7.43 ppm) due to electron-donating methyl groups .

- In compound III.22, the amine proton resonates at δ 5.2 ppm (broad), indicating strong hydrogen bonding .

Mass Spectrometry :

- High-resolution ESI-MS confirms molecular weights with errors <2 ppm in compounds like Z2171315755 .

Biological Activity

1-(3,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzyl chloride with azide compounds under appropriate conditions to form the triazole ring. The general synthetic route can be summarized as follows:

- Reactants : 3,4-Dimethylbenzyl chloride and sodium azide.

- Conditions : The reaction is usually carried out in a solvent such as DMF (dimethylformamide) at elevated temperatures.

- Yield : The product can be isolated with moderate to high yields depending on the reaction conditions.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL |

| Candida albicans | 62.5 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent in treating infections caused by these pathogens .

Anticancer Activity

Research has also indicated that triazole derivatives possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

In a study involving various cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.

This suggests that the compound may serve as a lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. For this compound:

- Substituents : The presence of the dimethylbenzyl group enhances lipophilicity and may improve membrane permeability.

- Triazole Ring : The triazole moiety is crucial for biological activity due to its ability to interact with various biological targets.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Antifungal Treatment : A clinical trial demonstrated that triazole derivatives significantly improved treatment outcomes in patients with resistant fungal infections.

- Combination Therapy : In cancer therapy, combining triazole derivatives with existing chemotherapeutics has shown synergistic effects against resistant cancer cell lines.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(3,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-amine?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method involves reacting an alkyne derivative (e.g., 3,4-dimethylbenzyl azide) with a terminal alkyne precursor (e.g., propargylamine) under mild conditions (room temperature, aqueous/organic solvent mix). Catalytic Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) ensures regioselective 1,4-triazole formation. Yields typically range from 50% to 70%, contingent on solvent polarity and catalyst loading .

Example Protocol :

- Dissolve 3,4-dimethylbenzyl azide (1.0 mmol) and propargylamine (1.2 mmol) in tert-butanol/H₂O (1:1).

- Add CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.2 mmol).

- Stir at 25°C for 12 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Q. How does the compound’s structure influence its physicochemical properties?

The 3,4-dimethylbenzyl group enhances lipophilicity (logP ~2.5), impacting solubility in polar solvents. The triazole core contributes to planar rigidity, favoring π-π stacking in crystal lattices. Amine functionality at C-4 allows hydrogen bonding, critical for biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Optimization : Replace CuSO₄ with Cu(I)Br for higher reactivity, reducing side products.

- Solvent Screening : Use DMF/H₂O (3:1) to enhance azide solubility, improving reaction kinetics.

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 80°C, achieving ~85% yield .

Case Study :

- Standard Conditions : 70% yield, 95% purity.

- Optimized Conditions : 88% yield, 98% purity (Cu(I)Br, DMF/H₂O, microwave).

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions in enzyme inhibition assays (e.g., IC₇₀ variability) often stem from:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters protonation states of the triazole amine.

- Protein Source : Recombinant vs. native enzymes may have divergent binding pockets. Validate results via orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamic profiling) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). Prioritize poses with hydrogen bonds to triazole NH₂ and hydrophobic contacts with benzyl methyl groups.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What crystallographic methods elucidate the compound’s solid-state structure?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate).

- SHELXL Refinement : Resolve disorder in benzyl methyl groups using anisotropic displacement parameters.

- Key Metrics : Bond lengths (N-N triazole: ~1.31 Å), torsion angles (benzyl-triazole: 85–95°) .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

- Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.

- LC-MS Monitoring : Track degradation products (e.g., triazole ring oxidation) over 72 hours.

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

Q. What analytical workflows validate batch-to-batch consistency?

- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>98%).

- ²D NMR (HSQC, HMBC) : Confirm regiochemical consistency of triazole substitution.

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3%) .

Biological Research Applications

Q. What in vitro assays evaluate its potential as a kinase inhibitor?

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., JAK2, CDK2) at 10 µM.

- Cellular Assays : Measure antiproliferative effects in HeLa cells (MTT assay, 48-hour exposure).

- Selectivity Index : Compare IC₇₀ values between target and off-target kinases .

Q. How to investigate its mechanism of action in bacterial growth inhibition?

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.

- Membrane Permeability Assays : Use SYTOX Green to detect cytoplasmic membrane disruption.

- Resistance Studies : Serial passage bacteria under sub-MIC exposure to assess mutation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.